molecular formula C14H19N B14560392 (1E)-3-Methyl-N-(3-methylphenyl)cyclohexan-1-imine CAS No. 62049-89-2

(1E)-3-Methyl-N-(3-methylphenyl)cyclohexan-1-imine

Cat. No.: B14560392
CAS No.: 62049-89-2
M. Wt: 201.31 g/mol
InChI Key: MXHJUXBSXPNICR-UHFFFAOYSA-N
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Description

(1E)-3-Methyl-N-(3-methylphenyl)cyclohexan-1-imine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This compound features a cyclohexane ring substituted with a methyl group and a 3-methylphenyl group, making it a derivative of cyclohexanone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-3-Methyl-N-(3-methylphenyl)cyclohexan-1-imine typically involves the condensation of 3-methylcyclohexanone with 3-methylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is extracted using an organic solvent like dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically forming the corresponding oxime or nitroso compound.

    Reduction: Reduction of the imine group can lead to the formation of the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of oxime or nitroso derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1E)-3-Methyl-N-(3-methylphenyl)cyclohexan-1-imine can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be used to study enzyme-catalyzed reactions involving imines. It can also be used as a model compound to understand the behavior of imines in biological systems.

Medicine

In medicinal chemistry, derivatives of this compound may be explored for their potential pharmacological activities, such as antimicrobial or anticancer properties.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism by which (1E)-3-Methyl-N-(3-methylphenyl)cyclohexan-1-imine exerts its effects typically involves the interaction of the imine group with nucleophiles. The carbon-nitrogen double bond is reactive and can participate in various chemical transformations. Molecular targets and pathways involved may include enzyme inhibition or activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone derivatives: Compounds like 3-methylcyclohexanone and 4-methylcyclohexanone.

    Aromatic imines: Compounds like N-phenylcyclohexan-1-imine and N-(4-methylphenyl)cyclohexan-1-imine.

Uniqueness

(1E)-3-Methyl-N-(3-methylphenyl)cyclohexan-1-imine is unique due to the presence of both a cyclohexane ring and an aromatic ring, which can influence its chemical reactivity and physical properties. The specific substitution pattern also imparts distinct steric and electronic effects, making it a valuable compound for various applications.

Properties

CAS No.

62049-89-2

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

3-methyl-N-(3-methylphenyl)cyclohexan-1-imine

InChI

InChI=1S/C14H19N/c1-11-5-3-7-13(9-11)15-14-8-4-6-12(2)10-14/h3,5,7,9,12H,4,6,8,10H2,1-2H3

InChI Key

MXHJUXBSXPNICR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(=NC2=CC=CC(=C2)C)C1

Origin of Product

United States

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